5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid
CAS No.: 1119452-18-4
Cat. No.: VC2395450
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119452-18-4 |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 5-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H18N2O3/c1-8-3-5-14(6-4-8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) |
| Standard InChI Key | UXKGSSSJURGDSL-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=C(ON=C2C(=O)O)C |
| Canonical SMILES | CC1CCN(CC1)CC2=C(ON=C2C(=O)O)C |
Introduction
5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid is a synthetic organic compound that belongs to the isoxazole class of heterocyclic compounds. It is characterized by its unique structural features, which include a methyl group attached to the isoxazole ring and a piperidine moiety linked via a methylene bridge. This compound is of interest in various chemical and pharmaceutical research contexts due to its potential biological activities and synthetic versatility.
Physical and Chemical Characteristics
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Molecular Weight: Approximately 238.29 g/mol
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Physical Form: Typically available as a solid
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Solubility: Information on solubility in various solvents is not extensively documented but can be determined experimentally.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with piperidine derivatives. Specific synthesis routes may vary depending on the availability of starting materials and desired yields.
Biological Activity
While specific biological activities of 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid are not widely reported, compounds with similar structures have shown potential in various therapeutic areas, including neurological disorders and inflammation. The presence of a piperidine ring, known for its role in many biologically active compounds, suggests potential for interaction with biological targets.
Chemical Reactivity
Isoxazole derivatives are known for their reactivity in various chemical transformations, including cycloaddition reactions and nucleophilic substitutions. This reactivity makes them useful intermediates in the synthesis of more complex molecules.
Safety Data Sheet (SDS)
The SDS for 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid provides detailed information on handling, storage, and disposal procedures to ensure safe use. It is advisable to consult the SDS before handling this compound.
Storage and Disposal
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Storage: Store in a cool, dry place away from incompatible substances.
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Disposal: Dispose of according to local regulations and guidelines for hazardous waste.
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